

# An In-depth Technical Guide to the Spectroscopic Data of 1-Methylallyl Acetate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Methylallyl acetate

Cat. No.: B1583195

[Get Quote](#)

This guide provides a comprehensive analysis of the spectroscopic data for **1-methylallyl acetate** (IUPAC name: but-3-en-2-yl acetate), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering not just the data itself, but the scientific rationale behind its interpretation.

## Introduction to 1-Methylallyl Acetate

**1-Methylallyl acetate** (CAS No: 6737-11-7) is an unsaturated ester with the molecular formula C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> and a molecular weight of 114.14 g/mol .<sup>[1]</sup> Its structure, featuring both an alkene and an ester functional group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization. Understanding these spectral features is paramount for quality control, reaction monitoring, and mechanistic studies involving this versatile molecule.

Below is a diagram illustrating the chemical structure of **1-methylallyl acetate**, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of **1-Methylallyl Acetate** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For **1-methylallyl acetate**, both <sup>1</sup>H and <sup>13</sup>C NMR provide definitive

structural information.

## Experimental Protocol for NMR Data Acquisition

Sample Preparation: A solution of **1-methylallyl acetate** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher, such as a BRUKER AC-300.[[1](#)]

$^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

$^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans is required to obtain a spectrum with adequate signal-to-noise.

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **1-methylallyl acetate** exhibits distinct signals for each type of proton in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment          | Chemical Shift ( $\delta$ ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
|----------------------------|-----------------------------------|--------------|----------------------------|-------------|
| H4 (-CH <sub>3</sub> )     | 1.25                              | Doublet      | 6.5                        | 3H          |
| H6 (-C(O)CH <sub>3</sub> ) | 2.05                              | Singlet      | -                          | 3H          |
| H1 (=CH <sub>2</sub> )     | 5.15 - 5.25                       | Multiplet    | -                          | 2H          |
| H3 (-CH(OAc)-)             | 5.25 - 5.40                       | Multiplet    | -                          | 1H          |
| H2 (-CH=)                  | 5.80 - 5.95                       | Multiplet    | -                          | 1H          |

## Interpretation:

- The methyl protons (H4) adjacent to the chiral center appear as a doublet around 1.25 ppm due to coupling with the methine proton (H3).
- The acetate methyl protons (H6) are in a magnetically isolated environment and thus appear as a sharp singlet at approximately 2.05 ppm.
- The terminal vinyl protons (H1) are diastereotopic and appear as a multiplet between 5.15 and 5.25 ppm. They are coupled to the other vinyl proton (H2) and the allylic proton (H3).
- The methine proton (H3), being deshielded by the adjacent oxygen atom, appears as a multiplet further downfield in the 5.25-5.40 ppm region. Its multiplicity arises from coupling to the vinyl protons (H1 and H2) and the methyl protons (H4).
- The internal vinyl proton (H2) is the most deshielded proton in the vinyl system, appearing as a multiplet between 5.80 and 5.95 ppm, coupled to the terminal vinyl protons (H1) and the allylic proton (H3).

## <sup>13</sup>C NMR Spectroscopic Data

The proton-decoupled <sup>13</sup>C NMR spectrum provides a single peak for each unique carbon atom in **1-methylallyl acetate**.

| Carbon Assignment          | Chemical Shift ( $\delta$ ) [ppm] |
|----------------------------|-----------------------------------|
| C4 (-CH <sub>3</sub> )     | 19.9                              |
| C6 (-C(O)CH <sub>3</sub> ) | 21.2                              |
| C3 (-CH(OAc)-)             | 72.1                              |
| C1 (=CH <sub>2</sub> )     | 115.5                             |
| C2 (-CH=)                  | 138.8                             |
| C5 (C=O)                   | 170.2                             |

## Interpretation:

- The two methyl carbons (C4 and C6) appear in the upfield region, with the acetate methyl carbon being slightly more deshielded.
- The methine carbon (C3) bonded to the electronegative oxygen atom is significantly deshielded and appears around 72.1 ppm.
- The  $sp^2$  hybridized carbons of the double bond (C1 and C2) resonate in the characteristic downfield region for alkenes. The terminal C1 is more shielded than the internal C2.
- The carbonyl carbon (C5) of the ester group is the most deshielded carbon, appearing at approximately 170.2 ppm, which is a typical value for ester carbonyls.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.

## Experimental Protocol for IR Data Acquisition

Sample Preparation: For a liquid sample such as **1-methylallyl acetate**, the IR spectrum is conveniently obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[\[1\]](#)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Acquisition: A background spectrum of the clean salt plates is recorded first. Subsequently, the spectrum of the sample is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber ( $cm^{-1}$ ). The mid-IR region (4000-400  $cm^{-1}$ ) is the most informative for organic compounds.

## IR Spectroscopic Data

The IR spectrum of **1-methylallyl acetate** displays several characteristic absorption bands that correspond to the vibrations of its functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode | Functional Group Assignment |
|--------------------------------|------------------|-----------------------------|
| ~3080                          | C-H stretch      | =C-H (alkene)               |
| ~2980, 2930                    | C-H stretch      | -C-H (alkane)               |
| ~1740                          | C=O stretch      | Ester                       |
| ~1645                          | C=C stretch      | Alkene                      |
| ~1370                          | C-H bend         | -CH <sub>3</sub>            |
| ~1240                          | C-O stretch      | Ester                       |
| ~990, 920                      | C-H bend         | =C-H out-of-plane           |

#### Interpretation:

- The presence of the alkene functional group is confirmed by the =C-H stretching vibration above 3000 cm<sup>-1</sup> and the C=C stretching vibration around 1645 cm<sup>-1</sup>. The out-of-plane C-H bending vibrations are also characteristic.
- The ester functional group is clearly identified by the very strong and sharp C=O stretching absorption at approximately 1740 cm<sup>-1</sup>. The C-O stretching vibration around 1240 cm<sup>-1</sup> further supports the presence of the ester.
- The absorptions below 3000 cm<sup>-1</sup> are due to the stretching vibrations of the sp<sup>3</sup> hybridized C-H bonds in the methyl groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

## Experimental Protocol for MS Data Acquisition

**Ionization Method:** Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like **1-methylallyl acetate**. In this technique, the sample is

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

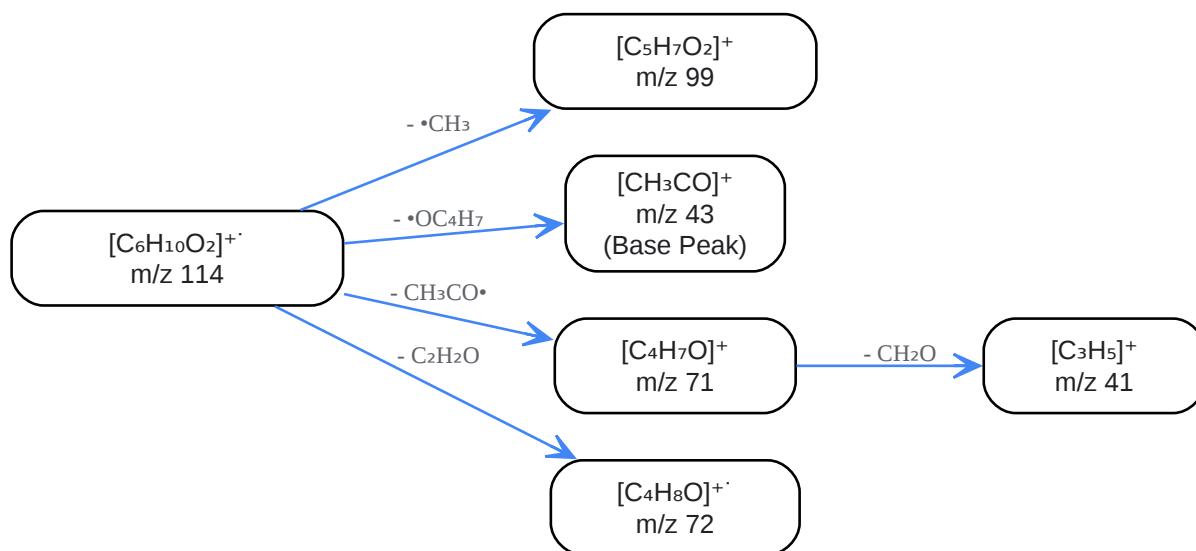
**Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the resulting ions based on their mass-to-charge ratio (m/z).

**Data Acquisition:** The mass spectrum is a plot of the relative abundance of the detected ions as a function of their m/z ratio.

## Mass Spectrometric Data

The mass spectrum of **1-methylallyl acetate** shows a molecular ion peak ( $M^+$ ) and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment                  |
|-----|--------------------|------------------------------------|
| 114 | Low                | $[C_6H_{10}O_2]^+$ (Molecular Ion) |
| 99  | Moderate           | $[M - CH_3]^+$                     |
| 72  | High               | $[C_4H_8O]^+$                      |
| 57  | Moderate           | $[C_3H_5O]^+$                      |
| 43  | Base Peak          | $[CH_3CO]^+$ (Acylum ion)          |
| 41  | High               | $[C_3H_5]^+$ (Allyl cation)        |


**Interpretation and Fragmentation Pathway:** The fragmentation of **1-methylallyl acetate** under EI conditions is driven by the formation of stable carbocations and neutral losses.

- Molecular Ion (m/z 114): The peak corresponding to the intact molecule is often of low intensity due to the facile fragmentation of the ester.
- Loss of a Methyl Group (m/z 99): Fragmentation of the molecular ion can occur via the loss of a methyl radical from the butenyl chain.
- Formation of the Acylum Ion (m/z 43): The most prominent peak in the spectrum (the base peak) at m/z 43 corresponds to the highly stable acylum ion,  $[CH_3CO]^+$ , formed by the

cleavage of the C-O bond of the ester.

- Formation of the Allyl Cation ( $m/z$  41): The cleavage of the ester bond can also lead to the formation of the resonance-stabilized allyl cation,  $[C_3H_5]^+$ .
- Rearrangement and Fragmentation ( $m/z$  72 and 57): Other significant peaks can arise from rearrangements and further fragmentation of the initial ions. For example, the peak at  $m/z$  72 can be attributed to the  $[M - C_2H_2O]^+$  fragment.

The key fragmentation pathways are illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: Proposed mass fragmentation pathways of **1-methylallyl acetate**.

## Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **1-methylallyl acetate**. The  $^1H$  and  $^{13}C$  NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and alkene functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that serves as a structural fingerprint. This in-depth guide serves as a valuable resource for scientists and researchers, enabling the confident identification and utilization of this important chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Methylallyl acetate | C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> | CID 138821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 1-Methylallyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583195#spectroscopic-data-for-1-methylallyl-acetate-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)